L-778,123 is a synthetic benzonitrile derivative developed as a potential anti-cancer agent. [] It belongs to the class of prenyltransferase inhibitors, specifically exhibiting dual inhibitory activity against farnesyl:protein transferase (FTase) and geranylgeranyl:protein transferase type-I (GGTase-I). [, , , ] These enzymes catalyze the crucial post-translational modification of proteins, primarily by attaching farnesyl or geranylgeranyl isoprenoid groups to cysteine residues near the C-terminus. [] This prenylation is essential for the localization and function of numerous proteins, including the Ras family of GTPases, which play critical roles in cell signaling pathways involved in cell growth, differentiation, and survival. []
The three-dimensional structure of L-778,123 has been elucidated through X-ray crystallography studies in complex with its target enzymes, FTase [] and GGTase-I. [, ] These studies revealed that despite the structural similarities between the active sites of FTase and GGTase-I, L-778,123 adopts different binding modes in each enzyme. In FTase, L-778,123 binds competitively with the protein substrate. [] Conversely, in GGTase-I, L-778,123 exhibits competitive binding with the lipid substrate, farnesyl pyrophosphate (FPP). [] This differential binding is attributed to subtle structural variations between the two enzymes and highlights the importance of understanding these nuances for designing more selective inhibitors.
L-778,123 functions as a dual inhibitor of FTase and GGTase-I, effectively blocking the prenylation of proteins essential for Ras signaling. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7